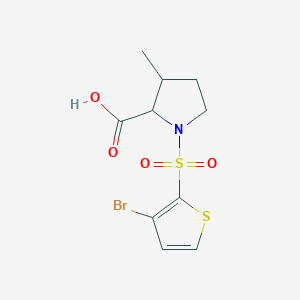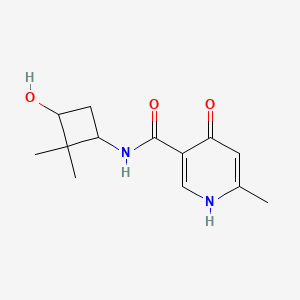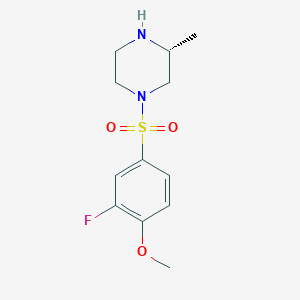![molecular formula C13H20FN3 B6632742 1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine](/img/structure/B6632742.png)
1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine, also known as FPPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FPPE is a selective serotonin reuptake inhibitor (SSRI) that has been shown to have promising results in treating depression, anxiety, and other mental health disorders. In
作用機序
1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine works by selectively inhibiting the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By inhibiting the reuptake of serotonin, this compound increases the levels of serotonin in the brain, leading to improvements in mood and reductions in anxiety.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant impact on the levels of serotonin in the brain. This increase in serotonin levels has been linked to improvements in mood and reductions in anxiety. In addition, this compound has also been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
実験室実験の利点と制限
One of the main advantages of using 1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine in lab experiments is its selectivity for the serotonin transporter. This selectivity allows researchers to study the specific effects of serotonin on the brain and behavior. However, one limitation of using this compound in lab experiments is its potential for off-target effects. Researchers must be careful to control for any potential off-target effects when using this compound in their experiments.
将来の方向性
There are several potential future directions for research involving 1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine. One area of interest is the potential use of this compound in combination with other drugs for the treatment of depression and anxiety. Another area of interest is the investigation of the potential analgesic and anti-inflammatory effects of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
合成法
The synthesis of 1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine involves a multi-step process that begins with the reaction of 5-fluoropyridine-3-carboxaldehyde with piperidine. The resulting compound is then reacted with 4-chlorobutyronitrile to form the intermediate 1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]-2-cyanobutane. This intermediate compound is then reduced with lithium aluminum hydride to yield this compound.
科学的研究の応用
1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine has been extensively studied for its potential therapeutic applications in treating depression, anxiety, and other mental health disorders. In addition, this compound has also been investigated for its potential use as an analgesic and anti-inflammatory agent. Studies have shown that this compound has a high affinity for the serotonin transporter, leading to increased levels of serotonin in the brain. This increase in serotonin levels has been linked to improvements in mood and reductions in anxiety.
特性
IUPAC Name |
1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3/c1-10(15)12-2-4-17(5-3-12)9-11-6-13(14)8-16-7-11/h6-8,10,12H,2-5,9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXPNXYSUJXGSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CC2=CC(=CN=C2)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B6632661.png)
![(2S)-2-[(2-bromo-6-fluorobenzoyl)amino]butanoic acid](/img/structure/B6632684.png)

![2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid](/img/structure/B6632700.png)

![4-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632706.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B6632720.png)
![(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid](/img/structure/B6632723.png)
![2-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]-3-methylbutanoic acid](/img/structure/B6632734.png)
![N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide](/img/structure/B6632737.png)


![N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)
![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)